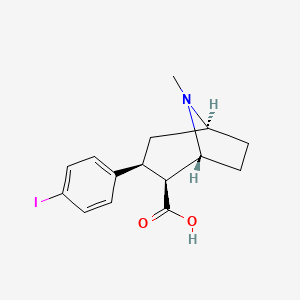

3b-(4-Iodophenyl)tropane-2b-carboxylic

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

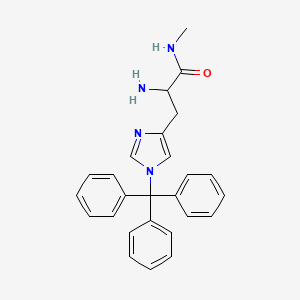

“3b-(4-Iodophenyl)tropane-2b-carboxylic” is a high-affinity cocaine analogue . It belongs to the class of organic compounds known as phenyltropanes, which are compounds containing a phenyl group linked to a tropane moiety .

Molecular Structure Analysis

The molecular formula of “3b-(4-Iodophenyl)tropane-2b-carboxylic” is C15H18INO2. It is characterized by its unique bicyclic tropane ring system .Physical And Chemical Properties Analysis

The compound is characterized by a highly hydrophobic microenvironment in the binding pocket for cocaine-like uptake inhibitors . The fluorescence of bound “3b-(4-Iodophenyl)tropane-2b-carboxylic” displays an emission maximum (lmax) of 532 nm .Applications De Recherche Scientifique

Binding Properties and Reduction of Cocaine Self-Administration : One study highlights the synthesis and monoamine transporter binding properties of 3β-(3‘-Methyl-4‘-chlorophenyl)tropane-2-carboxylic acid methyl ester (3b), an analogue of 3β-(4-Iodophenyl)tropane-2β-carboxylic, which shows high affinity for both the dopamine and serotonin transporters. This compound significantly reduces cocaine self-administration in rhesus monkeys (Carroll et al., 2005).

Dopamine Transporter Imaging Agent : Another study discusses the synthesis and iodine labeling of β-CIT, a compound structurally related to 3β-(4-Iodophenyl)tropane-2β-carboxylic, as a dopamine transporter imaging agent. This research supports its application in imaging and studying dopamine transporters (Zheng, 2000).

Study of Radiolabelled Analogues : Research into the synthesis and binding properties of radiolabelled analogues of nortropane derivatives, including those based on 3β-(4-Iodophenyl)tropane-2β-carboxylic, demonstrates their utility in studying the dopamine transporter. These compounds offer high affinity and selectivity for dopamine transporters, making them valuable for SPECT markers for dopamine neurons (Emond et al., 1997).

Investigation of Cocaine Analogues : A study on cocaine and its analogues, including 3β-(4'-substituted phenyl)tropane-2β-carboxylic acid ester and amide analogues, found these compounds to be high-affinity and selective inhibitors for the dopamine transporter. This research contributes to the understanding of cocaine's mechanism of action and the development of potential cocaine antagonists (Carroll et al., 1995).

Parkinson's Disease Research : An interesting application is seen in a case report of a Korean woman with juvenile Parkinson's disease, where a mutation in the parkin gene was identified. The study used iodine I 123-2β-carbomethoxy-3β-(4-iodophenyl)-tropane (CIT) single-photon emission computed tomography for diagnosing and understanding the disease's progression (Jeon et al., 2001).

Mécanisme D'action

Propriétés

IUPAC Name |

(1R,2S,3S,5S)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18INO2/c1-17-11-6-7-13(17)14(15(18)19)12(8-11)9-2-4-10(16)5-3-9/h2-5,11-14H,6-8H2,1H3,(H,18,19)/t11-,12+,13+,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCRYUBPMVXGWBJ-DGAVXFQQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3b-(4-Iodophenyl)tropane-2b-carboxylic | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)

![1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1146245.png)